molecular formula C10H8BrNO2S B1532624 1-Bromonaphthalene-2-sulfonamide CAS No. 691359-88-3

1-Bromonaphthalene-2-sulfonamide

Cat. No.: B1532624
CAS No.: 691359-88-3
M. Wt: 286.15 g/mol
InChI Key: KMFLLCVYRPHBTR-UHFFFAOYSA-N
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Description

1-Bromonaphthalene-2-sulfonamide is an organic compound with the molecular formula C₁₀H₈BrNO₂S. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a sulfonamide group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Mechanism of Action

Target of Action

1-Bromonaphthalene-2-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as dihydropteroate synthetase . These enzymes play a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

this compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of folic acid in bacteria . Folic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids, which are essential components of bacterial cells . By inhibiting the synthesis of folic acid, this compound disrupts these downstream biochemical pathways, leading to the inhibition of bacterial growth .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining the concentration of the drug that reaches the target site in the body.

Result of Action

The primary molecular effect of this compound is the inhibition of the bacterial enzyme dihydropteroate synthetase . This leads to a decrease in the synthesis of folic acid, disrupting the production of nucleic acids and amino acids, and ultimately inhibiting bacterial growth . The cellular effects include the inhibition of bacterial cell division and growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as zeolites, can enhance the bromination of naphthalene compounds, potentially affecting the activity of this compound . Additionally, the pH, temperature, and presence of other drugs can also influence the stability and efficacy of this compound .

Preparation Methods

1-Bromonaphthalene-2-sulfonamide can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene followed by sulfonation and subsequent conversion to the sulfonamide. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The final step involves the reaction of the sulfonyl chloride intermediate with ammonia or an amine to form the sulfonamide .

Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis, such as continuous flow processes and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

1-Bromonaphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromonaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Bromonaphthalene-2-sulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its combination of a bromine atom and a sulfonamide group, which provides a balance of reactivity and stability, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

1-bromonaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFLLCVYRPHBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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